molecular formula C16H20N2 B15094192 4-(2-Aminoethyl)-N-benzyl-N-methylbenzenamine

4-(2-Aminoethyl)-N-benzyl-N-methylbenzenamine

Cat. No.: B15094192
M. Wt: 240.34 g/mol
InChI Key: KDCSJLTZZLMKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)-N-benzyl-N-methylbenzenamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aminoethyl group attached to a benzene ring, along with benzyl and methyl substituents on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-N-benzyl-N-methylbenzenamine typically involves the reaction of 4-(2-Aminoethyl)aniline with benzyl chloride and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions. The reaction conditions include:

    Temperature: Typically around 60-80°C

    Solvent: Commonly used solvents include ethanol or methanol

    Reaction Time: Approximately 4-6 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium on carbon, can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-N-benzyl-N-methylbenzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic amines.

Scientific Research Applications

4-(2-Aminoethyl)-N-benzyl-N-methylbenzenamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-N-benzyl-N-methylbenzenamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: Similar structure but contains a sulfonamide group.

    4-(2-Aminoethyl)aniline: Lacks the benzyl and methyl substituents on the nitrogen atom.

    N-Benzyl-N-methylaniline: Lacks the aminoethyl group.

Uniqueness

4-(2-Aminoethyl)-N-benzyl-N-methylbenzenamine is unique due to the presence of both benzyl and methyl substituents on the nitrogen atom, along with the aminoethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-(2-aminoethyl)-N-benzyl-N-methylaniline

InChI

InChI=1S/C16H20N2/c1-18(13-15-5-3-2-4-6-15)16-9-7-14(8-10-16)11-12-17/h2-10H,11-13,17H2,1H3

InChI Key

KDCSJLTZZLMKHW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=C(C=C2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.